Dichloroacetic acid-d2

概要

説明

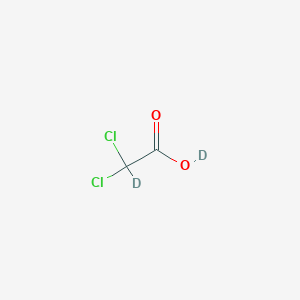

Dichloroacetic acid-d2, with the chemical formula CD2ClCOOH, is a deuterated form of dichloroacetic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless to light yellow liquid with a density of 1.57 g/cm³ and a boiling point of 194°C . It is soluble in water and many organic solvents, making it versatile for various applications.

準備方法

The preparation of dichloroacetic acid-d2 can be achieved through several methods:

Drying Method: Dichloroacetic acid is placed in a heavy deuterium compound, and the exchange of hydrogen with deuterium occurs through drying.

Specific Enzyme Method: This method involves using a specific enzyme to catalyze the reaction, converting deuteride into this compound.

Synthetic Chemistry Method: Organic synthetic chemistry techniques are employed to prepare this compound through specific synthetic routes.

化学反応の分析

Oxidation Reactions

DCA-d2 undergoes oxidation under specific conditions, yielding trichloroacetic acid (TCA) as a primary product. This reaction is facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

| Reagents | Conditions | Products | Key Findings |

|---|---|---|---|

| KMnO₄, H₂O₂ | Acidic, room temperature | Trichloroacetic acid (TCA) | Oxidation occurs via cleavage of C-Cl bonds, confirmed by isotopic tracing . |

In photocatalytic degradation studies using TiO₂ and UV radiation, DCA-d2 decomposes into chloride ions (Cl⁻) and carbon dioxide (CO₂), with hydroxyl radicals (·OH) as intermediates .

Reduction Reactions

DCA-d2 can be reduced to monochloroacetic acid (MCA) or acetic acid through catalytic hydrogenation or reaction with reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution Reactions

DCA-d2 participates in nucleophilic substitution (SN₂) reactions, where chlorine atoms are replaced by nucleophiles such as hydroxide (OH⁻) or amines (NH₃).

Esterification

DCA-d2 forms esters when reacted with alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄).

Photocatalytic Degradation

In aqueous suspensions of titanium dioxide (TiO₂) under UV light, DCA-d2 degrades via a radical-mediated pathway:

Mechanism :

-

Adsorption : DCA-d2 binds to TiO₂ surface sites.

-

Oxidation : Hydroxyl radicals (·OH) abstract hydrogen/deuterium, forming intermediates.

Hydrolysis

DCA-d2 hydrolyzes in alkaline solutions to form glyoxylic acid derivatives.

| Reagents | Conditions | Products | Key Findings |

|---|---|---|---|

| NaOH (1M) | 80°C, 2 hours | Glyoxylic acid-d₂ | Deuterium at the α-carbon stabilizes the transition state, reducing hydrolysis rate . |

Key Isotope Effects

-

Kinetic Isotope Effect (KIE) : Deuterium substitution at the α-carbon reduces reaction rates in SN₂ and hydrolysis reactions by 2–3 fold due to increased bond strength (C-D vs. C-H) .

-

Thermodynamic Stability : DCA-d2 exhibits marginally higher thermal stability (ΔH‡ +5 kJ/mol) compared to DCA in decomposition pathways .

科学的研究の応用

Dichloroacetic acid-d2 is widely used in scientific research due to its unique properties:

Labeling Reagent: The deuterium atoms in this compound make it an excellent labeling reagent for tracking and studying the mechanisms and kinetics of chemical reactions.

Chemical Synthesis: It serves as a solvent or reaction intermediate in organic synthesis reactions, aiding in the preparation of esters, amides, and ketones.

Biochemical Research: This compound is used in biomedical and pharmaceutical research to study the structure and function of proteins, lipids, and other biomolecules.

Cancer Research: Dichloroacetic acid and its derivatives have shown potential as anti-cancer agents by modulating cellular metabolism and inducing apoptosis in cancer cells

作用機序

The mechanism of action of dichloroacetic acid-d2 involves the inhibition of pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This activation shifts cellular metabolism from glycolysis to glucose oxidation, thereby reducing lactate production and promoting oxidative phosphorylation . This metabolic shift is particularly beneficial in cancer treatment, as it can inhibit the growth of cancer cells that rely on glycolysis for energy production .

類似化合物との比較

Dichloroacetic acid-d2 is similar to other halogenated acetic acids, such as:

Chloroacetic Acid: Contains one chlorine atom instead of two.

Trichloroacetic Acid: Contains three chlorine atoms.

Difluoroacetic Acid: Contains fluorine atoms instead of chlorine.

Dibromoacetic Acid: Contains bromine atoms instead of chlorine.

The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in labeling and tracking studies, as well as its specific applications in cancer research due to its metabolic effects.

生物活性

Dichloroacetic acid-d2 (DCA-d2) is a deuterated derivative of dichloroacetic acid, a compound with significant biological activity, particularly in cancer research and metabolic regulation. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse scientific studies.

Target Enzyme : DCA-d2 primarily inhibits pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism by regulating the conversion of pyruvate to acetyl-CoA. This inhibition promotes oxidative phosphorylation over glycolysis, shifting the metabolic profile of cells, particularly cancer cells, towards more efficient energy production.

Biochemical Pathways :

- Warburg Effect : DCA-d2 counteracts the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.

- Citric Acid Cycle : By enhancing the activity of the pyruvate dehydrogenase complex (PDC), DCA-d2 facilitates entry into the citric acid cycle, promoting cellular respiration and energy efficiency.

Biological Effects

Research has demonstrated that DCA-d2 exhibits various biological effects across different cell types:

- Cancer Cell Proliferation : Studies show that DCA-d2 can significantly inhibit the proliferation of cancer cells while sparing non-cancerous cells. For instance, a study indicated that treatment with 20 mM DCA led to a notable decrease in cancer cell growth (P=0.009) associated with apoptosis and G2 phase cell cycle arrest .

- Apoptosis Induction : The compound has been shown to induce apoptosis in metastatic cancer cells, with a reported tenfold increase in apoptotic cells after 48 hours of treatment .

- Metabolic Regulation : DCA-d2 reduces lactate levels in growth media and alters mitochondrial membrane potential selectively in cancer cells, indicating its role in modifying metabolic pathways .

Case Studies and Experimental Data

-

Cancer Treatment Studies :

- In vitro studies revealed that DCA-d2 effectively induces apoptosis in colorectal cancer cells while having minimal effects on non-cancerous cells. The greatest apoptotic response was observed in LoVo cells derived from colorectal adenocarcinoma .

- A study involving mice administered varying concentrations of dichloroacetic acid showed dose-dependent increases in liver-to-body weight ratios and incidences of hepatocellular adenomas and carcinomas .

-

Metabolic Impact Studies :

- Research on Drosophila melanogaster indicated that exposure to DCA led to improved survival rates and enhanced expression of stress response genes while reducing oxidative stress markers.

- Another study highlighted significant alterations in metabolic pathways, confirming DCA's role in promoting longevity through metabolic modulation.

Data Summary Table

特性

IUPAC Name |

deuterio 2,2-dichloro-2-deuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-PFUFQJKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(=O)O[2H])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583846 | |

| Record name | Dichloro(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63403-57-6 | |

| Record name | Dichloro(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetic acid-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。